molecular formula C14H20ClN3 B1510616 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-88-7

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1510616
CAS No.: 918652-88-7
M. Wt: 265.78 g/mol
InChI Key: OHDREEPTNUXWLU-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane, also known as CPDU, is a small molecule that has been gaining attention in scientific research due to its unique properties. CPDU is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. This compound has been found to inhibit the activity of histone deacetylases, which are involved in gene expression. It has also been shown to interact with metal ions, such as copper and zinc, which are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspases. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, this compound has been found to have neuroprotective effects in Parkinson's disease models by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in biological assays. This compound also has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane research. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method to increase yield and purity.

Scientific Research Applications

3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects in Parkinson's disease models. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

Properties

IUPAC Name

3-(3-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDREEPTNUXWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744708
Record name 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918652-88-7
Record name 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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